molecular formula C20H14ClFN4O2S B2525446 N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942003-99-8

N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2525446
CAS No.: 942003-99-8
M. Wt: 428.87
InChI Key: ZNLQWXMUTNWLCJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H14ClFN4O2S and its molecular weight is 428.87. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Research has explored the photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs, which are structurally related to the compound . These studies have indicated potential applications in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and favorable free energy for electron injection. Additionally, molecular docking studies have provided insights into the binding interactions with proteins such as Cyclooxygenase 1 (COX1), suggesting potential for drug discovery applications (Mary et al., 2020).

Structure-Activity Relationships in Drug Development

Another study focused on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, involving the exploration of 6,5-heterocyclic analogues to improve metabolic stability. This research is crucial for developing more effective and stable drugs with minimized metabolic deactivation, highlighting the importance of structural analysis in medicinal chemistry (Stec et al., 2011).

Antitumor and Anti-inflammatory Activity

Compounds with similar structural motifs have been synthesized and evaluated for their antitumor and anti-inflammatory activities. These studies have identified derivatives with considerable anticancer activity against various cancer cell lines, as well as compounds showing significant anti-inflammatory activity. Such research underscores the potential therapeutic applications of these compounds in treating cancer and inflammation-related disorders (Yurttaş et al., 2015), (Sunder et al., 2013).

Antimycobacterial Activity

Research into fluorinated benzothiazolo imidazole compounds has shown promising antimicrobial activity, suggesting potential applications in treating bacterial infections, including those caused by Mycobacterium species. This indicates the broader applicability of such compounds in developing new antimicrobial agents (Sathe et al., 2011).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2S/c1-11-23-18-19(29-11)17(12-2-6-14(22)7-3-12)25-26(20(18)28)10-16(27)24-15-8-4-13(21)5-9-15/h2-9H,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLQWXMUTNWLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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